molecular formula C10H11Cl2N B15330364 1-(2,5-Dichlorobenzyl)azetidine

1-(2,5-Dichlorobenzyl)azetidine

Cat. No.: B15330364
M. Wt: 216.10 g/mol
InChI Key: PXZQVTCKBACBOL-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted with a 2,5-dichlorobenzyl group.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11Cl2N/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

PXZQVTCKBACBOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorobenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and can be performed under microwave irradiation in an alkaline aqueous medium, making it suitable for industrial production.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using alkyl dihalides and primary amines . The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated nitrogen-containing compounds.

    Substitution: The 2,5-dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)azetidine involves its interaction with molecular targets through its azetidine ring and 2,5-dichlorobenzyl group. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to interact with various biological targets, including enzymes and receptors . The 2,5-dichlorobenzyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Key Data Table: Substituent Impact on Physical Properties

Compound Substituent Melting Point (°C) Yield (%) Key Functional Groups
This compound (hypothetical) 2,5-Dichlorobenzyl N/A N/A Azetidine, Cl
11a 2,4,6-Trimethylbenzyl 243–246 68 CN, CO, NH
11b 4-Cyanobenzyl 213–215 68 CN, CO, NH
10 2,5-Dichlorobenzyl Not reported 59 Benzimidazole, NH₂

Spectroscopic and Structural Analysis

  • NMR Trends : Chlorine atoms in the 2,5-dichlorobenzyl group would deshield adjacent protons, as seen in compound 10’s benzimidazole derivative (δ 7.29–7.94 ppm for aromatic protons) . This contrasts with methyl-substituted analogs (e.g., δ 2.24–2.37 ppm for CH₃ groups in 11a ).
  • IR Signatures : The azetidine ring’s NH stretching (≈3,400 cm⁻¹) overlaps with benzimidazole NH signals, but chlorine substituents reduce symmetry, broadening absorption bands .

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